![molecular formula C15H13FO4 B6380276 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261951-09-0](/img/structure/B6380276.png)
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-FMC) is a synthetic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and can be used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including the study of metabolic pathways, enzyme kinetics, and drug metabolism. It has also been used to study the effect of various drugs on the central nervous system, as well as to study the effects of environmental pollutants on mammalian cells.
Mechanism of Action
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of the enzyme cytochrome P450, which is responsible for metabolizing drugs and other substances in the body. By inhibiting the activity of this enzyme, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% can affect the metabolism of drugs and other substances, as well as the physiological and biochemical effects of these substances.
Biochemical and Physiological Effects
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of drugs, as well as the expression of certain genes. It has also been found to affect the release of neurotransmitters, such as dopamine and serotonin, as well as the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is easy to synthesize and is available in a high degree of purity. Additionally, it is relatively inexpensive and can be used to study a variety of biochemical and physiological effects. However, there are some limitations to the use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not always easy to control the concentration of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in the experimental environment, and it can be difficult to accurately measure the effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% on the biochemical and physiological processes being studied.
Future Directions
The future of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% research is promising, as it has the potential to be used in a variety of scientific research applications. It can be used to study the effects of drugs on the central nervous system, as well as the effects of environmental pollutants on mammalian cells. Additionally, it can be used to study metabolic pathways, enzyme kinetics, and drug metabolism. Furthermore, it has the potential to be used to study the effects of various drugs on gene expression and the activity of certain enzymes. Finally, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% has the potential to be used in the development of new drugs and therapies.
Synthesis Methods
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% is synthesized through a two-step reaction in which the first step involves the reaction of 5-fluoro-2-methoxybenzaldehyde with 2-methoxybenzyl alcohol, followed by the reaction of the resulting 5-fluoro-2-methoxybenzyl alcohol with methoxycarbonyl chloride. The final product of this reaction is 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95% in 95% purity.
properties
IUPAC Name |
methyl 3-fluoro-5-(3-hydroxy-4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-4-3-9(8-13(14)17)10-5-11(15(18)20-2)7-12(16)6-10/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEBPTXDMJIPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685728 |
Source
|
Record name | Methyl 5-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261951-09-0 |
Source
|
Record name | Methyl 5-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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